![molecular formula C10H13BrO B1602041 1-(3-Bromopropyl)-4-methoxybenzene CAS No. 57293-19-3](/img/structure/B1602041.png)
1-(3-Bromopropyl)-4-methoxybenzene
Overview
Description
“1-(3-Bromopropyl)-4-methoxybenzene” is a chemical compound with the molecular weight of 229.12 .
Molecular Structure Analysis
The InChI code for “1-(3-Bromopropyl)-4-methoxybenzene” is 1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 . This indicates the presence of carbon, hydrogen, bromine, and oxygen atoms in the molecule .Scientific Research Applications
Photovoltaic Performance in Polymer Solar Cells
- A derivative of 1-(3-Bromopropyl)-4-methoxybenzene, namely 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), was synthesized and evaluated in polymer solar cells (PSCs). The new acceptor displayed superior photovoltaic performance compared to PCBM, indicating its promise for high-performance PSCs (Jin et al., 2016).
Application in Fragrance Synthesis
- The compound was used in a palladium-catalyzed coupling reaction to produce 2-methyl-3-aryl-propanals, which are valuable floral fragrances. This highlights its utility in the synthesis of commercial fragrance products (Scrivanti et al., 2008).
Study in Free-Radical Chain Oxidation
- Research on 1-ethyl-4-methoxybenzene, a related compound, focused on its kinetics in free-radical chain oxidation with oxygen. This study contributes to the understanding of the oxidizability and thermal stability of such compounds (Zawadiak et al., 2003).
Synthesis of Sterically Protected Compounds
- A related compound, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, was utilized in synthesizing diphosphene and fluorenylidenephosphine. This research highlights the role of such compounds in developing materials with low-coordinate phosphorus atoms (Toyota et al., 2003).
Role in Air Pollution Studies
- Methoxybenzene, a related compound, was studied for its role as a potential air pollutant. The research aimed to provide data for future experimental research on methoxybenzene and its impact on the troposphere (Sun et al., 2016).
Synthesis of Bioisosteric Colchicine Analogues
- 1-benzyloxy-4-bromo-2-methoxybenzene was a key starting material in synthesizing hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor for potential bioisosteric colchicine analogues (Shishov et al., 2014).
Proton Acceptance in Hydrogen Bonds
- Methoxybenzene and its complexes were investigated to study the acceptance of protons in hydrogen bonds. The findings contribute to the understanding of the molecular interactions involving methoxy groups (Palusiak & Grabowski, 2002).
Impact on Volatile Compounds in Grains
- Over 20 volatile methoxybenzene compounds were identified in grains with off-odors. This study contributes to the understanding of the impact of these compounds on food quality and safety (Seitz & Ram, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromopropyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHLODVMQBMDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509580 | |
Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-4-methoxybenzene | |
CAS RN |
57293-19-3 | |
Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Bromopropyl)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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